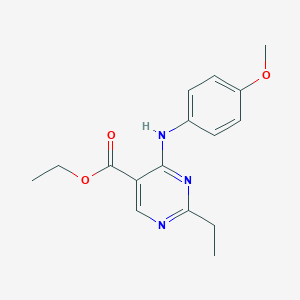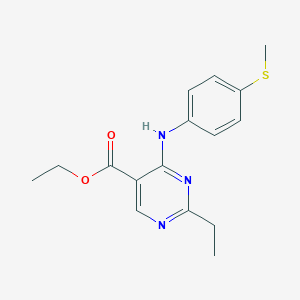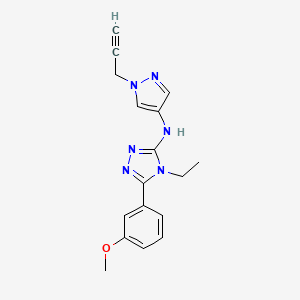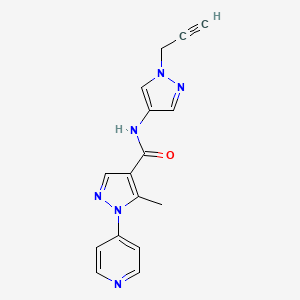
N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide, commonly known as BAY-678, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
作用機序
BAY-678 inhibits the N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide family of proteins by binding to the bromodomain, which is a conserved protein domain that recognizes and binds to acetylated lysine residues on histones. N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of various cancers. By inhibiting N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide proteins, BAY-678 disrupts the transcriptional programs that drive cancer cell growth and survival.
Biochemical and Physiological Effects:
BAY-678 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells. In addition, BAY-678 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BAY-678 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
BAY-678 has several advantages as a research tool. It is a potent and selective inhibitor of the N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide family of proteins, which makes it a valuable tool for studying the role of these proteins in cancer and other diseases. BAY-678 has also been shown to have good oral bioavailability, which makes it easy to administer to animals in preclinical studies. However, BAY-678 has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to the N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide family of proteins. In addition, BAY-678 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of BAY-678. One direction is to further investigate its anti-cancer activity in vivo, using animal models of cancer. Another direction is to study the effects of BAY-678 on other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, it would be interesting to study the mechanism of action of BAY-678 in more detail, to better understand how it inhibits the N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide family of proteins. Finally, clinical trials are needed to determine the safety and efficacy of BAY-678 in humans.
合成法
The synthesis of BAY-678 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 6-bromopyridin-3-amine with N-methyl-4-(tosylamino)benzenesulfonamide to form a key intermediate. This intermediate is then reacted with butylsulfonyl chloride to yield the final product, BAY-678. The synthesis of BAY-678 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BAY-678 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. BAY-678 works by binding to the bromodomain of N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide proteins, which prevents them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
特性
IUPAC Name |
N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4S2/c1-3-4-11-25(21,22)19-13-5-8-15(9-6-13)26(23,24)20(2)14-7-10-16(17)18-12-14/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLIIMTUXBNXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromopyridin-3-yl)-4-(butylsulfonylamino)-N-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)


![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)

![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)


![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)